molecular formula C22H21BrN2O2 B14231715 9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol CAS No. 488809-45-6

9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol

Cat. No.: B14231715
CAS No.: 488809-45-6
M. Wt: 425.3 g/mol
InChI Key: JBSPUYKTUOATPP-UHFFFAOYSA-N
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Description

9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol is a chemical compound that belongs to the class of carbazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide (FeBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield a quinone derivative, while reduction may yield a fully saturated carbazole derivative.

Scientific Research Applications

9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to and inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol is unique due to its specific combination of functional groups and its carbazole core structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications .

Properties

CAS No.

488809-45-6

Molecular Formula

C22H21BrN2O2

Molecular Weight

425.3 g/mol

IUPAC Name

9-[3-[(4-bromophenyl)methylamino]propyl]carbazole-2,7-diol

InChI

InChI=1S/C22H21BrN2O2/c23-16-4-2-15(3-5-16)14-24-10-1-11-25-21-12-17(26)6-8-19(21)20-9-7-18(27)13-22(20)25/h2-9,12-13,24,26-27H,1,10-11,14H2

InChI Key

JBSPUYKTUOATPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCCN2C3=C(C=CC(=C3)O)C4=C2C=C(C=C4)O)Br

Origin of Product

United States

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